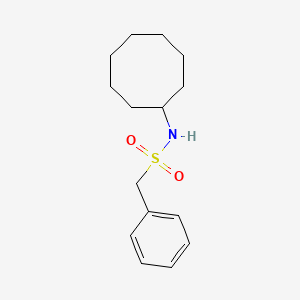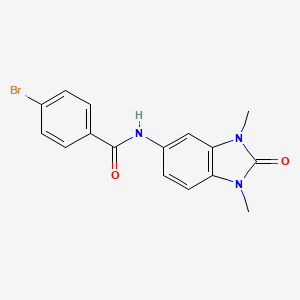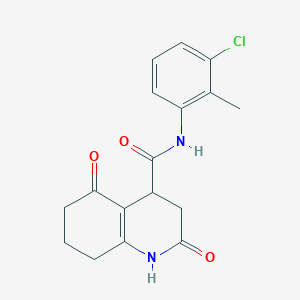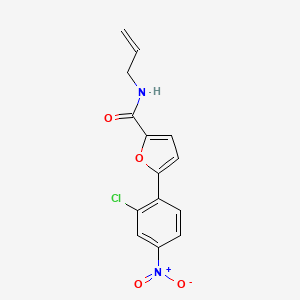![molecular formula C17H24N2O B4390011 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole](/img/structure/B4390011.png)
1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole
Descripción general
Descripción
1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes an imidazole ring attached to a butyl chain that is further connected to a phenoxy group substituted with isopropyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole typically involves a multi-step process. One common method includes the following steps:
Preparation of the Phenoxy Intermediate: The starting material, 2-isopropyl-5-methylphenol, is reacted with an appropriate alkylating agent to introduce the butyl chain, forming 4-(2-isopropyl-5-methylphenoxy)butyl bromide.
Formation of the Imidazole Ring: The intermediate is then reacted with imidazole under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-benzimidazole
- 1-[4-(4-chloro-2-isopropyl-5-methylphenoxy)butyl]-4-methylpiperazine
Comparison: 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14(2)16-7-6-15(3)12-17(16)20-11-5-4-9-19-10-8-18-13-19/h6-8,10,12-14H,4-5,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWYCLQLBYNHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE](/img/structure/B4389928.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)
![N'-(2,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B4389935.png)

![METHYL 2-{[2-(CYCLOPROPYLAMINO)-2-OXOACETYL]AMINO}BENZOATE](/img/structure/B4389942.png)


![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)
![3-METHOXY-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE](/img/structure/B4389990.png)
![2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4389994.png)


![4-(dimethylamino)-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4390013.png)
